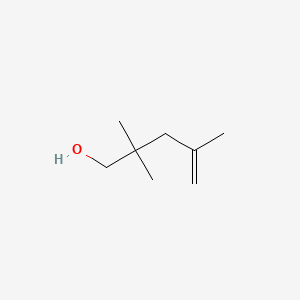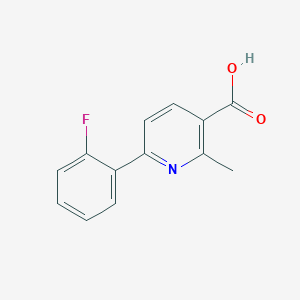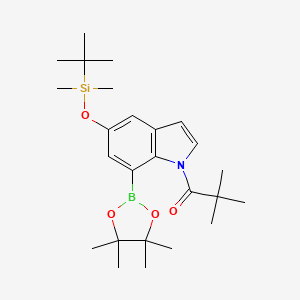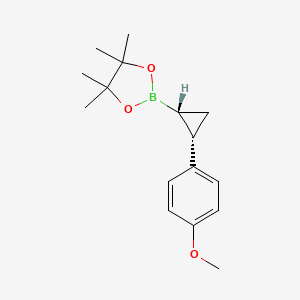
Rel-2-((1R,2S)-2-(4-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-2-((1R,2S)-2-(4-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound It is known for its unique structural features, which include a cyclopropyl group and a boronic ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1R,2S)-2-(4-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts.
Introduction of the Boronic Ester Moiety: The boronic ester moiety is introduced via a reaction between a boronic acid or boronic ester precursor and the cyclopropyl intermediate. This step often requires the use of palladium or other transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1R,2S)-2-(4-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can modify the cyclopropyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the boronic ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester moiety typically yields boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Rel-2-((1R,2S)-2-(4-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-2-((1R,2S)-2-(4-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Rel-2-((1R,2S)-2-(4-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and cyclopropyl-containing compounds:
Boronic Esters: Similar compounds include phenylboronic acid and pinacolborane. These compounds also contain boronic ester moieties but differ in their structural features and reactivity.
Cyclopropyl Compounds: Cyclopropylamine and cyclopropylcarbinol are examples of compounds containing the cyclopropyl group. These compounds share the cyclopropyl moiety but differ in their functional groups and applications.
Properties
Molecular Formula |
C16H23BO3 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-6-8-12(18-5)9-7-11/h6-9,13-14H,10H2,1-5H3/t13-,14-/m1/s1 |
InChI Key |
CXGWZOPPZMCINS-ZIAGYGMSSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C3=CC=C(C=C3)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


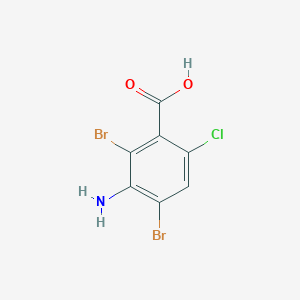
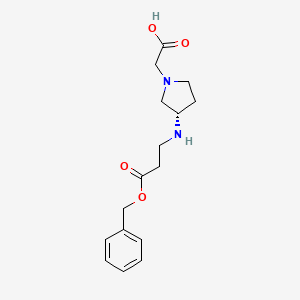
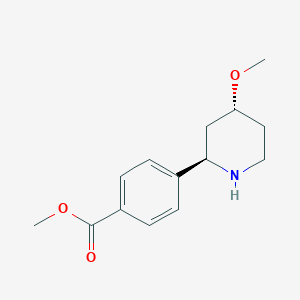
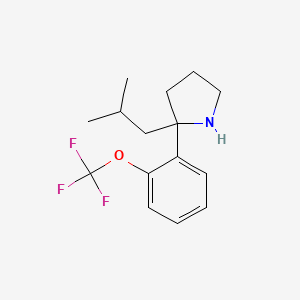

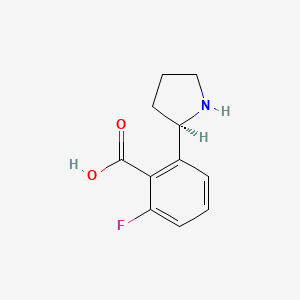

![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)
![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)
